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Compound of Interest

Compound Name: Sunirine

Cat. No.: B10860453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration

schedule of IMGN632 (pivekimab sunirine), a novel CD123-targeting antibody-drug conjugate,

as investigated in clinical trials for hematologic malignancies. The information is compiled from

publicly available clinical trial data and publications.

Introduction
IMGN632, also known as pivekimab sunirine, is a first-in-class antibody-drug conjugate (ADC)

that targets CD123.[1][2] CD123 is overexpressed in various hematological malignancies,

including acute myeloid leukemia (AML), blastic plasmacytoid dendritic cell neoplasm

(BPDCN), and acute lymphoblastic leukemia (ALL), making it an attractive therapeutic target.[3]

[4] IMGN632 is composed of a high-affinity anti-CD123 antibody, a cleavable linker, and a novel

indolinobenzodiazepine pseudodimer payload, which alkylates DNA, leading to tumor cell

death.[1][5]

Dosing and Administration Overview
The primary clinical trial investigating IMGN632 monotherapy is the Phase 1/2 study identified

by the clinical trial identifier NCT03386513.[1][6] This study was designed to determine the

maximum tolerated dose (MTD), the recommended Phase 2 dose (RP2D), and to assess the

safety, tolerability, and anti-leukemic activity of IMGN632.[6]
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Monotherapy Dosing Regimens
Two main dosing schedules were evaluated in the dose-escalation phase of the NCT03386513

trial for patients with relapsed/refractory AML, ALL, or BPDCN:[1][7]

Schedule A: Intravenous (IV) administration once every 3 weeks (on Day 1 of a 21-day

cycle).[1][6]

Schedule B: A fractionated schedule with IV administration on Days 1, 4, and 8 of a 21-day

cycle.[1][7]

Based on comparative safety and efficacy data, Schedule B was not pursued further.[1][7]

Recommended Phase 2 Dose (RP2D)
The recommended Phase 2 dose for IMGN632 monotherapy was established as 0.045 mg/kg

administered intravenously once every 3 weeks (Schedule A).[1][3][7] This dose was selected

for the dose-expansion cohorts.[1]

Quantitative Dosing Summary
The following tables summarize the dosing information from the key clinical trial

(NCT03386513).

Table 1: IMGN632 Monotherapy Dose Escalation (Schedule A)[1][2][7]
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Dose Level (mg/kg)
Administration
Schedule

Patient Population Notes

0.015
Once every 3 weeks

(IV)
R/R AML, BPDCN

Starting dose in the

3+3 dose-escalation

design.[2]

... (escalating doses)
Once every 3 weeks

(IV)
R/R AML, BPDCN

Escalation followed a

modified Fibonacci

schema.[2]

0.180
Once every 3 weeks

(IV)
R/R AML, BPDCN

A dose-limiting toxicity

(DLT) of reversible

veno-occlusive

disease was

observed.[1][2]

0.300
Once every 3 weeks

(IV)
R/R AML, BPDCN

A DLT of neutropenia

was observed.[1][7]

0.450
Once every 3 weeks

(IV)
R/R AML, BPDCN

A DLT of reversible

veno-occlusive

disease was

observed.[1][2]

Table 2: IMGN632 Monotherapy Dose Expansion[1][3]

Dose Level (mg/kg) Administration Schedule Patient Cohorts

0.045 (RP2D) Once every 3 weeks (IV)

- Relapsed/refractory BPDCN-

Untreated BPDCN-

Relapsed/refractory AML-

Relapsed/refractory ALL- Other

CD123+ hematologic

malignancies

0.090 Once every 3 weeks (IV) - Relapsed/refractory AML
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Combination Therapy Dosing
IMGN632 is also being evaluated in combination with other agents, such as azacitidine and

venetoclax, in a Phase 1b/2 study (NCT04086264).[8][9][10]

Table 3: IMGN632 Combination Therapy Regimens (NCT04086264)[5][9][10]

Regimen
IMGN632 Dose and
Schedule

Combination
Agents and
Schedule

Patient Population

Regimen C
0.045 mg/kg IV on

Day 7

- Azacitidine: 75

mg/m² SC or IV daily

on Days 1-7-

Venetoclax: Up to 400

mg PO daily for at

least 14 days

Newly Diagnosed

Unfit AML

Regimen E
0.045 mg/kg IV on

Day 1

- Magrolimab: 30

mg/kg Q2W (after

standard ramp-up)

Relapsed/Refractory

AML

Experimental Protocols
While detailed, proprietary protocols for drug preparation and administration are not publicly

available, the following outlines the general methodology based on clinical trial descriptions.

Patient Eligibility (General Inclusion Criteria)
Adult patients with a diagnosis of CD123-positive hematologic malignancy (e.g., AML,

BPDCN, ALL).[3][6]

Confirmation of CD123 positivity via flow cytometry or immunohistochemistry.[11]

Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[1]

Adequate organ function.[12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.asco.org/abstracts-presentations/ABSTRACT308243
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.TPS7073
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.TPS6585
https://pmc.ncbi.nlm.nih.gov/articles/PMC10429871/
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.TPS7073
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.TPS6585
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.TPS7563
https://www.clinicaltrials.gov/study/NCT03386513
https://www.dana-farber.org/clinical-trials/18-013
https://pubmed.ncbi.nlm.nih.gov/38423051/
https://www.onclive.com/view/fda-receives-bla-submission-for-the-approval-of-pivekimab-sunirine-for-bpdcn
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Administration Protocol (General)
Drug Preparation: (Specific reconstitution and dilution instructions are typically provided in

the pharmacy manual).

Administration: IMGN632 is administered as an intravenous (IV) infusion.[2][6] The infusion

is typically completed in less than 30 minutes and can be administered in an outpatient

setting.[9][13][14]

Treatment Cycle: For monotherapy, a treatment cycle is 21 days.[6] For combination

therapies, the cycle length may vary (e.g., 28 days for Regimen C and E).[5][9]

Visualized Experimental Workflows and Logical
Relationships
The following diagrams illustrate the dosing schedules and the logical flow of the clinical trial

design.

Dose Escalation Phase (NCT03386513)

Dose Expansion Phase

Schedule A
(Once every 3 weeks)

Recommended Phase 2 Dose (RP2D)
0.045 mg/kg Q3W

Selected for Expansion

Schedule B
(Fractionated: Days 1, 4, 8)

Not Pursued

Click to download full resolution via product page

Caption: IMGN632 Monotherapy Dose Escalation and Schedule Selection.
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Regimen C: Newly Diagnosed Unfit AML

Regimen E: Relapsed/Refractory AML

Azacitidine (Days 1-7)
Venetoclax (Daily)

IMGN632 0.045 mg/kg
(Day 7) 28-Day Cycle

Magrolimab (Q2W) 28-Day CycleIMGN632 0.045 mg/kg
(Day 1)

Click to download full resolution via product page

Caption: IMGN632 Combination Therapy Dosing Schedules.

Monotherapy Trial (NCT03386513)

Combination Therapy Trial (NCT04086264)

Patient Screening
(CD123+ Hematologic Malignancy)

Dose Escalation
(Schedule A vs. B)

Combination Regimens
(e.g., with Aza/Ven, Magrolimab)

Separate Trial

Dose Expansion
(RP2D: 0.045 mg/kg Q3W)

Determine RP2D

Endpoint Analysis

Safety & Efficacy Assessment Safety & Efficacy Assessment

Click to download full resolution via product page
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Caption: Logical Flow of IMGN632 Clinical Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for IMGN632
(Pivekimab Sunirine) in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860453#dosing-and-administration-schedule-for-
imgn632-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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